molecular formula C8H7N3O2 B12982458 5-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid

5-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid

Cat. No.: B12982458
M. Wt: 177.16 g/mol
InChI Key: NMNLHFZGYNKQSE-UHFFFAOYSA-N
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Description

5-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid is a heterocyclic compound that contains a pyrrole ring fused to a triazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid typically involves multiple steps. One common method starts with the reaction of methyl cyanoacetate with hydrazine hydrate to form 2-amino-2-cyanoacetamide. This intermediate then undergoes cyclization with ethyl acetoacetate in the presence of a base to yield the pyrrole ring. Subsequent reactions, including nitration, reduction, and cyclization, lead to the formation of the triazine ring .

Industrial Production Methods

Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to improve yield and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

5-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[2,1-f][1,2,4]triazine: The parent compound of 5-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid.

    4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid: A derivative with a chloro substituent.

    N-ethyl-4-{[5-(methoxycarbamoyl)-2-methylphenyl]amino}-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxamide: Another derivative with different functional groups.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific kinases and its potential as an anticancer agent make it a valuable compound for further research .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c1-5-6(8(12)13)3-11-7(5)2-9-4-10-11/h2-4H,1H3,(H,12,13)

InChI Key

NMNLHFZGYNKQSE-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NC=NN2C=C1C(=O)O

Origin of Product

United States

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